molecular formula C6H4ClN3 B580954 5-Chloro-1H-pyrazolo[3,4-b]pyridine CAS No. 1240725-66-9

5-Chloro-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B580954
CAS No.: 1240725-66-9
M. Wt: 153.569
InChI Key: KTMQQKMLYDWDKL-UHFFFAOYSA-N
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Description

5-Chloro-1H-pyrazolo[3,4-b]pyridine (CAS 1240725-66-9) is a versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery. This heterocyclic compound is a key synthetic intermediate for constructing novel kinase inhibitors, particularly in the development of targeted anticancer therapies . Its core structure mimics purine bases, allowing it to interact effectively with the hinge region of enzyme active sites, making it a privileged scaffold in the design of potent therapeutic agents . Research into 1H-pyrazolo[3,4-b]pyridine derivatives has demonstrated their potential across a wide spectrum of biomedical applications. These compounds have shown promise as antidepressant, anticancer, antiviral, antifungal, antioxidant, and anti-Alzheimer agents . Specifically, derivatives have been developed as potent inhibitors of Tropomyosin Receptor Kinases (TRKs) for combating TRK fusion-positive cancers , and similar scaffolds are found in FDA-approved drugs like Vericiguat for cardiovascular diseases . The chlorine atom at the 5-position serves as a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, enabling rapid diversification and structure-activity relationship (SAR) studies . This compound is intended for research and development use only in laboratory settings. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-1H-pyrazolo[3,4-b]pyridine
Source PubChem
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InChI

InChI=1S/C6H4ClN3/c7-5-1-4-2-9-10-6(4)8-3-5/h1-3H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTMQQKMLYDWDKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NNC2=NC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40704116
Record name 5-Chloro-1H-pyrazolo[3,4-b]pyridine
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Molecular Weight

153.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1240725-66-9
Record name 5-Chloro-1H-pyrazolo[3,4-b]pyridine
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Record name 5-Chloro-1H-pyrazolo[3,4-b]pyridine
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Record name 5-chloro-1H-pyrazolo[3,4-b]pyridine
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Synthetic Methodologies for 5 Chloro 1h Pyrazolo 3,4 B Pyridine and Its Derivatives

Strategies for Constructing the Pyrazolo[3,4-b]pyridine Ring Systemmdpi.comnih.gov

The construction of the fused pyrazolo[3,4-b]pyridine ring system is a focal point of synthetic organic chemistry due to the significant biological activities exhibited by its derivatives. nih.gov The two principal retrosynthetic approaches involve the annelation of a pyridine (B92270) ring onto a pyrazole (B372694) precursor or the formation of a pyrazole ring on a substituted pyridine. d-nb.infocdnsciencepub.com

Formation of the Pyridine Ring onto an Existing Pyrazole Ringmdpi.comnih.gov

A prevalent strategy for synthesizing pyrazolo[3,4-b]pyridines involves the construction of a pyridine ring fused to a pyrazole. mdpi.com This approach typically utilizes aminopyrazole derivatives as key starting materials. mdpi.comnih.gov

3-Aminopyrazoles are versatile building blocks for the synthesis of pyrazolo[3,4-b]pyridines. mdpi.com Their amino group provides a nucleophilic site for reaction with various electrophilic reagents to construct the fused pyridine ring. mdpi.comnih.gov These reactions often proceed via cyclocondensation mechanisms. mdpi.com

The reaction of 3-aminopyrazoles with 1,3-dicarbonyl compounds is a widely employed method for the synthesis of pyrazolo[3,4-b]pyridines. mdpi.comacs.org This reaction typically occurs under acidic conditions, often using acetic acid as a solvent at reflux or under microwave irradiation. mdpi.com The choice of a symmetrical or unsymmetrical 1,3-dicarbonyl compound can influence the regioselectivity of the final product. mdpi.com For instance, the reaction of a 3-aminopyrazole (B16455) with an unsymmetrical diketone can potentially yield two different regioisomers. mdpi.com To address this, researchers have used dicarbonyl compounds with differentiated electrophilic centers, such as 1,1,1-trifluoropentane-2,4-dione, to achieve regioselective synthesis. mdpi.com

A variety of 1,3-dicarbonyl compounds and their synthetic equivalents have been successfully used in these cyclocondensation reactions. mdpi.comnih.gov These include β-diketones, β-ketoesters, and α,β-unsaturated ketones. mdpi.comnih.gov The reaction conditions can be tailored, with some syntheses being carried out in water at elevated temperatures or in methanol (B129727) with hydrochloric acid at room temperature. mdpi.com

Starting MaterialsReagents/ConditionsProductReference
3-Aminopyrazole, 1,3-Dicarbonyl compoundAcetic acid, reflux or MW1H-Pyrazolo[3,4-b]pyridine mdpi.com
3-Aminopyrazole, 1,1,1-Trifluoropentane-2,4-dioneNot specifiedRegioselective 1H-Pyrazolo[3,4-b]pyridine mdpi.com
N-substituted 5-aminopyrazoles, 3-(3-oxo-2-benzofuran-1(3H)-ylidene)pentane-2,4-dioneMicrowave-assistedFully substituted pyrazolo[3,4-b]pyridines acs.org
5-Aminopyrazoles, AzlactonesSolvent-free, heatTetrahydro-1H-pyrazolo[3,4-b]pyridines thieme-connect.com
5-Aminopyrazoles, KetoestersAcid-catalyzed4-Arylpyrazolo[3,4-b]pyridin-6-ones nih.govbeilstein-journals.org

The Gould-Jacobs reaction, traditionally used for synthesizing quinolines, has been adapted to produce 4-chloro-1H-pyrazolo[3,4-b]pyridines. mdpi.com This method involves the reaction of a 3-aminopyrazole with diethyl 2-(ethoxymethylene)malonate. mdpi.com The initial step is a nucleophilic attack of the aminopyrazole on the enol ether, followed by cyclization and subsequent treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) to yield the 4-chloro derivative. mdpi.com This reaction can be performed with or without a solvent. mdpi.com While it is a straightforward method for obtaining 4-chloro substituted products, it may have limitations regarding the diversity of accessible substituents. mdpi.com

Starting MaterialsReagents/ConditionsProductReference
3-Aminopyrazole, Diethyl 2-(ethoxymethylene)malonate1. Heat (solvent or solvent-free) 2. POCl₃4-Chloro-1H-pyrazolo[3,4-b]pyridine mdpi.com
5-Aminopyrazole, DiethylethoxymethylenemalonateNot specifiedPyrazolo[3,4-b]pyridines researchgate.net
5-Aminopyrazole, Alkoxymethylene derivativesMicrowave, then flow chemistryPyrazolo[3,4-b]pyridin-4-ols or Pyrazolo[3,4-b]pyridin-4-amines mdpi.com

Formation of the Pyrazole Ring onto a Preexisting Pyridine Ringmdpi.comnih.gov

An alternative and equally important synthetic route involves the construction of the pyrazole ring onto a pre-existing, suitably functionalized pyridine scaffold. d-nb.infocdnsciencepub.com This approach often starts with substituted 2-chloropyridines. d-nb.infocdnsciencepub.com

The reaction of 2-chloropyridine (B119429) derivatives bearing an adjacent functional group, such as a nitrile or a formyl group, with hydrazine (B178648) or its derivatives is a common method for forming the fused pyrazole ring. d-nb.infocdnsciencepub.com For instance, 2-chloronicotinonitriles can react with hydrazines to yield 3-aminopyrazolo[3,4-b]pyridines. d-nb.infocdnsciencepub.com This transformation can proceed through two possible pathways: an initial nucleophilic substitution of the chlorine atom by hydrazine followed by intramolecular cyclization onto the nitrile group, or an initial addition of hydrazine to the nitrile followed by intramolecular displacement of the chlorine. cdnsciencepub.com Similarly, 2-chloro-3-formylpyridines react with hydrazines to form the pyrazolo[3,4-b]pyridine ring system. cdnsciencepub.com

Starting MaterialsReagents/ConditionsProductReference
2-Chloropyridine-3-carbonitrile derivative, HydrazinesNot specifiedPyrazolo[3,4-b]pyridines researchgate.net
2-Chloropyridine, Hydrazine monohydrateMicrowave, solvent-free2-Hydrazinopyridine nih.govacs.org
2-Chloropyridine derivative, Hydrazine hydrateEthanol (B145695), reflux3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine jst.go.jp
4-Methyl-6-pyrazolyl-2-chloronicotinonitriles, Hydrazine/MethylhydrazineNot specified3-Amino-4-methyl-6-pyrazolyl-1H-pyrazolo[3,4-b]pyridines d-nb.info

Specific Synthetic Routes for 5-Chloro-1H-pyrazolo[3,4-b]pyridine

The direct synthesis of this compound often involves the cyclocondensation of a hydrazine derivative with a suitable β-aminocrotononitrile or benzoylacetonitrile (B15868) precursor, followed by a chlorination step. A common chlorinating agent for this transformation is phosphorus oxychloride (POCl₃). Key parameters for a successful synthesis include careful temperature control, typically between 80–100°C during the cyclization, and the use of appropriate solvents like ethanol or dimethylformamide (DMF) to ensure the solubility of intermediates and minimize the formation of side products.

Another approach involves the synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridines, which are isomeric to the [3,4-b] system. For instance, 5-chloro-1H-pyrazolo[3,4-c]pyridine can be synthesized from 3-amino-2-chloropyridine. The process involves a diazotization reaction using sodium nitrite (B80452) in acetic anhydride (B1165640) and dichloroethane, followed by treatment with sodium methoxide (B1231860) in methanol. researchgate.net

Regioselective Chlorination Approaches

Regioselectivity is a critical aspect of the synthesis of substituted pyrazolo[3,4-b]pyridines. The inherent reactivity of the pyridine and pyrazole rings can lead to the formation of multiple isomers. For instance, direct chlorination of the 1H-pyrazolo[3,4-b]pyridine core can be challenging to control.

A strategy to achieve regioselective chlorination involves the use of N-oxides. The pyridine nitrogen of a fused azine can be oxidized to the corresponding N-oxide. This modification alters the electronic properties of the ring system, allowing for regioselective functionalization. For example, a mild method for the C2-bromination of fused azine N-oxides utilizes tosic anhydride as an activator and tetra-n-butylammonium bromide as a bromide source, yielding C2-brominated products with excellent regioselectivity. A similar approach for C2-chlorination using Ts₂O/TBACl has also been explored. colab.ws This strategy can be incorporated into a one-pot oxidation/halogenation process. colab.ws

In the synthesis of related compounds, such as 4-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine, regioselective reactions are employed to ensure the efficient synthesis of various derivatives through a controlled chlorination process. smolecule.com The nitro group in compounds like 3-nitro-1H-pyrazolo[3,4-b]pyridine can also direct nucleophilic attack to adjacent positions, facilitating regioselective substitutions, including the displacement of a chlorine atom at the 4-position.

Multi-component Reactions in the Synthesis of this compound Analogs

Multi-component reactions (MCRs) have emerged as a powerful tool for the efficient construction of complex heterocyclic scaffolds like pyrazolo[3,4-b]pyridines. These reactions, in which three or more reactants combine in a single synthetic operation, offer advantages in terms of atom economy, reduced reaction times, and simplified purification procedures.

One notable three-component reaction for the synthesis of 1H-pyrazolo[3,4-b]pyridines involves the condensation of an aldehyde, a ketone (or a related carbonyl compound), and a 5-aminopyrazole derivative. mdpi.com The reaction typically proceeds through the initial formation of a 1,3-CCC-biselectrophile via a carbonyl condensation between the aldehyde and the α-carbon of the ketone. mdpi.com This intermediate then reacts with the aminopyrazole to form the final pyrazolo[3,4-b]pyridine ring system. Various catalysts, including ammonium (B1175870) acetate, triethylamine, L-proline, and ferric chloride, have been employed to facilitate these condensations. researchgate.net

A solvent-free approach utilizing a nano-magnetic metal-organic framework (MOF) catalyst, Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂, has been developed for the three-component synthesis of pyrazolo[3,4-b]pyridine derivatives. This method involves the condensation of aldehydes, 5-(1H-indol-3-yl)-2H-pyrazol-3-ylamine, and 3-(cyanoacetyl)indole at 100°C.

Furthermore, four-component bicyclization reactions have been developed to generate skeletally diverse pyrazolo[3,4-b]pyridine derivatives. acs.org For instance, the reaction of 2,2-dihydroxy-1-phenylethanone, 3-methyl-1-phenyl-1H-pyrazol-5-amine, aniline, and 4-hydroxy-6-methyl-2H-pyran-2-one in DMF under microwave heating can produce tricyclic cyclopenta[d]pyrazolo[3,4-b]pyridines. acs.org

Advanced Synthetic Techniques for this compound

Modern synthetic methodologies, including microwave-assisted synthesis and palladium-mediated coupling reactions, have been instrumental in accelerating the synthesis and expanding the structural diversity of this compound and its derivatives. semanticscholar.orgvulcanchem.com

Microwave-Assisted Synthesis

Microwave irradiation has become a valuable tool in organic synthesis, often leading to significantly reduced reaction times, improved yields, and cleaner reactions compared to conventional heating methods. researchgate.net This technique has been successfully applied to the synthesis of various pyrazolo[3,4-b]pyridine analogs.

For example, a solvent-free microwave-assisted reaction of heterocyclic o-aminonitriles and cyanopyridines in the presence of t-BuOK as a catalyst provides a versatile route to novel fused pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidines. unr.edu.ar This protocol offers the advantages of easy work-up, mild reaction conditions, and good yields. unr.edu.ar Similarly, the microwave-assisted reaction between heterocyclic o-aminonitriles and cyclic ketones, catalyzed by zinc chloride, has been used to synthesize pyrazolo[3,4-b] semanticscholar.orgnaphthyridin-5-amines in good yields. mdpi.com

Microwave irradiation has also been employed in the three-component synthesis of pyrazolo[3,4-b]pyridine-spirocycloalkanediones from 5-aminopyrazole derivatives, paraformaldehyde, and cyclic β-diketones. researchgate.net Furthermore, a regioselective synthesis of fully substituted pyrazolo[3,4-b]pyridines has been achieved through a microwave-assisted reaction between N-substituted 5-aminopyrazoles and 3-(3-oxo-2-benzofuran-1(3H)-ylidene)pentane-2,4-dione. researchgate.net

Palladium-Mediated Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Stille, and Sonogashira reactions, are powerful tools for the derivatization and functionalization of the this compound scaffold. The chlorine atom at the 5-position serves as a versatile handle for introducing a wide range of substituents, enabling the synthesis of diverse libraries of compounds for biological screening.

The Suzuki coupling reaction, which involves the coupling of an organoboron compound with a halide, has been extensively used. For instance, a pyridine derivative can be converted to a chloropyridine, which is then subjected to a Suzuki coupling with a boronic acid derivative to introduce various aryl or heteroaryl groups. google.com This approach has been used in the synthesis of 3,5-difunctionalized 1-methyl-1H-pyrazolo[3,4-b]pyridines, where palladium-promoted coupling reactions were key steps. researchgate.net

The Buchwald-Hartwig amination, another important palladium-catalyzed reaction, has been employed to form carbon-nitrogen bonds. In the synthesis of pyrazolo[3,4-b]pyridine derivatives as potential TRK inhibitors, a key intermediate was coupled with ethyl 3-aminobenzoate (B8586502) or ethyl 4-aminobenzoate (B8803810) via a Buchwald-Hartwig reaction. rsc.org

Furthermore, palladium-catalyzed direct arylation has been explored as a method for C-H functionalization. The use of a temporary chloro group at the C5 position of pyrazoles allows for the regioselective synthesis of 4-arylated pyrazoles, which were previously inaccessible by direct arylation. acs.org This strategy involves a sequence of C4 arylation, dechlorination, and subsequent C5 arylation to access 4,5-diarylated pyrazole derivatives. acs.org

Derivatization and Functionalization Strategies

The this compound core is a versatile scaffold that can be readily derivatized and functionalized at various positions to modulate its physicochemical properties and biological activity. The chlorine atom at the 5-position is particularly amenable to nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups.

Common derivatization strategies include:

Nucleophilic Substitution: The chlorine atom at the 5-position can be displaced by various nucleophiles, such as amines, thiols, and alkoxides, to introduce new substituents.

Palladium-Catalyzed Cross-Coupling Reactions: As discussed previously, Suzuki, Buchwald-Hartwig, and other palladium-catalyzed reactions are powerful tools for introducing aryl, heteroaryl, and amino groups at the 5-position. researchgate.netrsc.org

N-Alkylation/Arylation: The nitrogen atom of the pyrazole ring can be alkylated or arylated to introduce further diversity. For example, the NH of a pyrazolo[3,4-b]pyridine intermediate can be protected with a p-methoxybenzyl (PMB) group using PMB-Cl and a base like sodium hydride. rsc.org

Functionalization of Other Positions: While the 5-position is a primary site for derivatization, other positions on the pyrazolo[3,4-b]pyridine ring system can also be functionalized. For example, a commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine can be iodinated at the 3-position using N-iodosuccinimide (NIS). rsc.org This allows for sequential and regioselective functionalization at both the 3- and 5-positions.

Nucleophilic Aromatic Substitution at the Chlorine Position

The chlorine atom at the 5-position of the pyrazolo[3,4-b]pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr), providing a direct route to a variety of 5-substituted derivatives. This reactivity is enhanced by the electron-withdrawing nature of the fused pyrazole ring and the pyridine nitrogen. The reaction generally involves the displacement of the chloride ion by a nucleophile.

Common nucleophiles used in these reactions include amines, alkoxides, and thiols, leading to the formation of amino, alkoxy, and thioether derivatives, respectively. For instance, the reaction of a 4-chloro-1H-pyrazolo[3,4-b]pyridine precursor with sodium ethoxide in ethanol can be used to introduce an alkoxy group. This methodology has been successfully applied to synthesize a range of 4-substituted pyrazolo[3,4-b]pyridines, which have shown potential as antileishmanial, antiviral, and antibacterial agents. krishisanskriti.orgsemanticscholar.org

The reaction conditions typically involve heating the chloro-substituted pyrazolo[3,4-b]pyridine with an excess of the nucleophile in a suitable solvent, such as tetrahydrofuran (B95107) (THF), ethanol, or dimethylformamide (DMF). krishisanskriti.org The presence of an electron-withdrawing group at the 5-position of the substrate can further facilitate the substitution reaction. semanticscholar.org

A notable application of this reaction is the synthesis of phosphoramidate (B1195095) derivatives, where aminoalkylphosphoramidates act as the nucleophile to displace the chlorine atom. krishisanskriti.orgsemanticscholar.org This reaction is typically carried out in refluxing THF. krishisanskriti.org

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions

Starting MaterialNucleophileProduct
4-Chloro-1H-pyrazolo[3,4-b]pyridineSodium ethoxide4-Ethoxy-1H-pyrazolo[3,4-b]pyridine
4-Chloro-1H-pyrazolo[3,4-b]pyridineAminoalkylphosphoramidates1H-Pyrazolo[3,4-b]pyridine phosphoramidate derivatives
This compoundAmines, Thiols, Alkoxides5-Amino, 5-Thio, or 5-Alkoxy-1H-pyrazolo[3,4-b]pyridine derivatives

Functionalization at Nitrogen Atoms (N1, N2)

Functionalization at the nitrogen atoms of the pyrazole ring (N1 and N2) is a key strategy for modifying the properties and biological activity of pyrazolo[3,4-b]pyridine derivatives. The N1 position is the most common site for substitution.

A standard method for N1 functionalization involves the protection of the N-H group. For example, the N-H of 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine can be protected using p-methoxybenzyl chloride (PMB-Cl) to yield the N1-PMB protected intermediate. rsc.org Another example is the synthesis of 6-chloro-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine, which is a key intermediate for further cross-coupling reactions. rsc.org

The synthesis of the pyrazolo[3,4-b]pyridine core itself often dictates the substituent at the N1 position. The reaction of substituted hydrazines with 2-chloronicotinic acid derivatives is a common route where the substituent on the hydrazine is incorporated at the N1 position of the resulting pyrazolo[3,4-b]pyridine. d-nb.info

Functionalization at Carbon Atoms (C3, C4, C6, C7)

The carbon atoms of the pyrazolo[3,4-b]pyridine ring system offer multiple handles for functionalization, allowing for the introduction of a wide array of substituents.

Late-stage C-H activation has been reported for the regioselective C3-arylation of pyrazolo[3,4-b]pyridine derivatives. grafiati.com This method utilizes a palladium catalyst to directly form a C-C bond at the C3 position. grafiati.com Another approach to functionalize the C3 position is through the diazotization of a 3-aminopyrazolo[3,4-b]pyridine followed by iodination to introduce an iodo group, which can then be used in cross-coupling reactions. rsc.org

The C4 position can be functionalized through nucleophilic substitution of a 4-chloro precursor, as detailed in section 2.3.1. Additionally, novel pyrazolo[3,4-b]pyridine derivatives with functional groups at C3 and C4 have been synthesized through various condensation reactions. jst.go.jp

The C6 position can be functionalized via cross-coupling reactions. For instance, a 6-chloro substituent can be displaced in a Suzuki-Miyaura coupling reaction to introduce aryl or heteroaryl groups. rsc.org

The introduction of phosphoramidate groups onto the pyrazolo[3,4-b]pyridine scaffold has been explored as a strategy to develop new derivatives with potential biological applications. krishisanskriti.orgsemanticscholar.org These derivatives are typically synthesized through a nucleophilic aromatic substitution reaction where a chloro-substituted pyrazolo[3,4-b]pyridine is treated with an aminoalkylphosphoramidate. krishisanskriti.orgsemanticscholar.orgscispace.com

The reaction of 4-chloro-1H-pyrazolo[3,4-b]pyridines with an excess of aminoalkylphosphoramidates in refluxing THF affords the desired phosphoramidate derivatives in good yields (52-98%). semanticscholar.orgscispace.com The presence of an electron-withdrawing group, such as an ester, at the 5-position facilitates this reaction. semanticscholar.org A variety of substituted 1H-pyrazolo[3,4-b]pyridine phosphoramidates have been synthesized and characterized using this method. scispace.comresearchgate.net

Table 2: Synthesis of 1H-Pyrazolo[3,4-b]pyridine Phosphoramidates

Chloro-Pyrazolopyridine PrecursorAminoalkylphosphoramidateSolventConditionsYield (%)Reference
Ethyl 4-chloro-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylateDiisopropyl 2-aminoethyl phosphoramidateTHFReflux83
4-chloro-1H-pyrazolo[3,4-b]pyridines (various substitutions)aminoalkylphosphoramidates (various)THFReflux, 9-12 h52-98 semanticscholar.org
4-chloro-1H-pyrazolo[3,4-b]pyridinesaminoalkylphosphoramidatesTHF90 °C67-83 scispace.com

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds and has been extensively used to synthesize aryl- and heteroaryl-substituted pyrazolo[3,4-b]pyridines. rsc.orgmdpi.com This reaction typically involves the coupling of a halo-substituted pyrazolo[3,4-b]pyridine with a boronic acid or its ester in the presence of a palladium catalyst and a base. mdpi.comresearchgate.net

A sequential one-pot Suzuki-Miyaura coupling strategy has been developed for the synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines from 6-chloro-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine. rsc.org This method takes advantage of the different reactivities of the C-I and C-Cl bonds, allowing for the selective introduction of two different aryl groups. The first coupling at the more reactive C3-iodo position is performed at a lower temperature (60 °C), followed by the second coupling at the C6-chloro position at a higher temperature (100 °C). rsc.org

The Suzuki-Miyaura reaction has also been applied to synthesize biaryl pyrazolo[3,4-b]pyridine esters and hydrazides. mdpi.comresearchgate.net For instance, ethyl 4-(4-bromophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate can be coupled with various aryl boronic acids to yield the corresponding biaryl derivatives. mdpi.com The choice of catalyst and reaction conditions is crucial for the success of these couplings, especially with substrates containing functional groups that might interfere with the catalyst. mdpi.comresearchgate.net

Table 3: Examples of Suzuki-Miyaura Cross-Coupling Reactions

Pyrazolo[3,4-b]pyridine SubstrateCoupling PartnerCatalystBaseProductReference
6-chloro-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridineArylboronic acid (Ar1B(OH)2) then Arylboronic acid (Ar2B(OH)2)Pd(OAc)2/dppfCs2CO33-Ar1-6-Ar2-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine rsc.org
Ethyl 4-(4-bromophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylateAryl boronic acidsPd(PPh3)4K2CO3Biaryl pyrazolo[3,4-b]pyridine-6-carboxylates mdpi.com
7-(6-bromothiophen-2-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carbohydrazideAryl boronic acidsPd(PPh3)4K2CO3Arylated hydrazide derivatives mdpi.com

Reactivity and Reaction Mechanisms of 5 Chloro 1h Pyrazolo 3,4 B Pyridine

Electrophilic Substitution Patterns

The fused pyrazole-pyridine core of 5-chloro-1H-pyrazolo[3,4-b]pyridine possesses a degree of electrophilic character, which is enhanced by the chlorine substituent at the 5-position. This inherent reactivity allows for various substitution reactions. While the pyridine (B92270) ring is generally less reactive towards electrophiles than benzene, the pyrazole (B372694) ring is more susceptible to electrophilic attack. However, the presence of the electron-withdrawing chloro group deactivates the pyridine ring, making electrophilic substitution challenging. Studies on the broader class of pyrazolo[3,4-b]pyridines have shown that electrophilic substitution, such as nitration and chlorination, can occur. For instance, chlorination has been reported to yield 3,5-dichloro compounds. cdnsciencepub.com The position of substitution is influenced by the directing effects of the fused rings and existing substituents.

Nucleophilic Substitution Reactions

The chlorine atom at the 5-position of this compound is highly susceptible to nucleophilic displacement. This reactivity is a key feature of its chemistry, enabling the synthesis of a wide array of functionalized derivatives.

The displacement of the 5-chloro substituent proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. iu.edunih.gov This two-step process is characteristic of aryl halides bearing electron-withdrawing groups. The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the chlorine. This rate-limiting step forms a resonance-stabilized intermediate known as a Meisenheimer complex. govtpgcdatia.ac.inqorganica.es The negative charge of this complex is delocalized over the aromatic ring, and its stability is enhanced by the electron-withdrawing nature of the pyridine nitrogen and the fused pyrazole ring. In the second, faster step, the leaving group (chloride ion) is expelled, restoring the aromaticity of the ring and yielding the substituted product. govtpgcdatia.ac.in The rate of SNAr reactions is significantly influenced by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the Meisenheimer intermediate. qorganica.es

The general mechanism can be depicted as follows:

Step 1 (Addition): The nucleophile attacks the carbon at the 5-position, forming a Meisenheimer complex.

Step 2 (Elimination): The chloride ion is eliminated, leading to the formation of the substitution product.

A variety of nucleophiles, including amines, thiols, and alkoxides, have been successfully employed in SNAr reactions with this compound, typically in polar aprotic solvents like DMSO or DMF at elevated temperatures.

The reactivity of chloro-pyrazolopyridines in nucleophilic substitution reactions is highly dependent on the position of the chlorine atom and the isomeric form of the pyrazolopyridine scaffold. For instance, in the pyrazolo[3,4-c]pyridine series, the 5-halo derivatives are also reactive towards nucleophilic substitution. rsc.orgresearchgate.net The relative reactivity of different isomers is influenced by the electronic effects of the nitrogen atoms in both the pyrazole and pyridine rings, which affect the stability of the Meisenheimer intermediate. Computational studies on chloropyrroles have shown that the position of the chlorine atom significantly impacts the molecule's stability and reactivity descriptors. acs.org Generally, a chlorine atom at a position that is para or ortho to a ring nitrogen atom is more activated towards nucleophilic attack due to better stabilization of the negative charge in the intermediate. In contrast, 3-chloropyridazines exhibit unusually low reactivity towards nucleophiles compared to other chloro-azaheterocycles like 2-chloropyridine (B119429), a phenomenon for which the reasoning is not entirely clear. wur.nl This highlights the subtle electronic factors that govern reactivity in these fused heterocyclic systems.

Tautomerism Studies (1H- and 2H-Isomers) and Stability Analysis

Pyrazolo[3,4-b]pyridines can exist in two tautomeric forms: the 1H- and 2H-isomers. mdpi.com The position of the proton on the pyrazole nitrogen has a significant impact on the electronic distribution and, consequently, the stability and reactivity of the molecule. The 1H-isomer, where the proton is on the nitrogen adjacent to the fusion, allows for aromatic circulation in both the pyrazole and pyridine rings. In contrast, the 2H-isomer only permits a peripheral circulation of π-electrons. mdpi.com This difference in aromaticity generally leads to greater stability for the 1H-tautomer. mdpi.com The relative stability of these tautomers can be influenced by substituents on the ring system. Computational studies on related heterocyclic systems have demonstrated that relative energy and enthalpy calculations can provide insights into the thermodynamic stability of different isomers. acs.org

TautomerKey Structural FeatureAromaticityRelative Stability
1H-Isomer Proton on N1 (adjacent to ring fusion)Aromaticity in both ringsGenerally more stable mdpi.com
2H-Isomer Proton on N2Peripheral π-electron circulationGenerally less stable mdpi.com

Investigations of Intramolecular Cyclization and Rearrangement Processes

Structure Activity Relationship Sar Studies of 5 Chloro 1h Pyrazolo 3,4 B Pyridine Derivatives

Elucidation of Key Structural Features for Biological Activity

The biological activity of 5-Chloro-1H-pyrazolo[3,4-b]pyridine derivatives is intrinsically linked to their unique fused ring structure, which consists of a pyrazole (B372694) ring fused to a pyridine (B92270) ring. This scaffold is integral to pharmaceuticals targeting a range of biological entities, including kinases, phosphodiesterases, and adenosine (B11128) receptors, with applications in oncology, neurology, and inflammation.

Key structural features essential for the biological potency of these derivatives include:

The Pyrazolo[3,4-b]pyridine Core: This fused heterocyclic system serves as a rigid scaffold that correctly orients substituents to interact with target proteins. It is a known "hinge-binding" motif, particularly in kinase inhibition, where it mimics the adenine (B156593) region of ATP to bind to the ATP-binding site of the kinase. researchgate.net

The Chlorine Atom at the C5-Position: The chlorine substituent at the 5-position is a critical feature. It enhances the electrophilic reactivity of the pyridine ring, facilitating various chemical reactions like cross-coupling and nucleophilic substitution, which allows for further functionalization and optimization of the molecule.

The Pyrazole N-H Group: For certain biological targets, such as adenosine 5'-monophosphate-activated protein kinase (AMPK), the presence of an unsubstituted N-H group on the pyrazole ring is essential for activity. nih.gov This group often acts as a hydrogen bond donor, forming a crucial interaction with amino acid residues in the target protein's active site. For instance, in AMPK activators, the N-H group forms hydrogen bonds with key residues like Lys29, Asp88, and Arg83. nih.gov

Substituents at Other Positions: The nature and position of other substituents on the scaffold are vital for modulating potency, selectivity, and pharmacokinetic properties. For example, in the development of Tropomyosin receptor kinase (TRK) inhibitors, specific substitutions are designed to interact with the kinase domain. nih.gov Similarly, for Fibroblast growth factor receptor (FGFR) inhibitors, specific substitution patterns on the pyrazolopyridine core are required for potent and selective activity. nih.gov

Impact of Substituent Diversity at Different Positions (N1, C3, C4, C5, C6) on Biological Efficacy

The biological efficacy of this compound derivatives can be finely tuned by altering the substituents at various positions around the core structure. researchgate.net Analysis of large compound libraries has revealed preferred substitution patterns for different biological targets. nih.gov

N1-Position: The substitution at the N1 position of the pyrazole ring is a critical determinant of activity. While some compounds require a free N-H for hydrogen bonding, others see enhanced potency with the addition of a substituent. nih.gov In many derivatives, this position is substituted with alkyl or phenyl groups. nih.gov For example, in a series of trypanocidal compounds, a phenyl group at N1 was a common feature. scielo.br

C3-Position: This position is frequently modified to explore SAR. Common substituents include methyl groups and hydrogen atoms. nih.gov In the design of TRK inhibitors, modifications at the C3 position were part of the strategy to optimize activity. nih.gov

C4-Position: The C4 position often bears substituents that influence the electronic properties and steric profile of the molecule. While the parent compound in this article's focus has a chlorine at C5, related pyrazolopyridines can have substitutions at C4. For instance, a 4-chloro group can be replaced by alkoxy groups in the synthesis of nucleoside analogs.

C5-Position: The chlorine atom at C5 is a key feature, enhancing reactivity. However, it can also be substituted with various nucleophiles like amines, thiols, and alkoxides to generate diverse analogs with potentially different biological profiles.

C6-Position: Substituents at the C6 position can significantly impact biological activity by interacting with specific pockets in the target protein. For instance, replacing a phenyl group at C6 with a trifluoromethyl (CF3) or methyl (CH3) group led to substantial changes in stereoelectronic and lipophilic properties, which in turn affected the trypanocidal activity of carbohydrazide (B1668358) derivatives. scielo.br The introduction of a cyclopropyl (B3062369) group at C6 has also been explored.

The following table summarizes the impact of substituent changes at different positions on the biological efficacy of pyrazolo[3,4-b]pyridine derivatives.

PositionCommon SubstituentsImpact on Biological EfficacyExample Target Class
N1 H, Alkyl, PhenylCan be essential as H-bond donor (N-H) or provide additional interactions when substituted. nih.govnih.govAMPK, Trypanocidal agents
C3 H, MethylInfluences binding and overall potency. nih.govnih.govTRK inhibitors
C4 Varied (e.g., Halogens, Alkoxy)Modulates electronic properties and can be a point for further derivatization. Nucleoside analogs
C5 Chloro, Amines, ThiolsThe chloro group enhances reactivity for synthesis; can be replaced to alter target interaction. Kinase inhibitors
C6 Methyl, Phenyl, CF3, CyclopropylAffects lipophilicity, stereoelectronics, and interaction with specific protein pockets. scielo.brTrypanocidal agents

Conformational Analysis and its Influence on Bioactivity

Conformational analysis, which studies the three-dimensional arrangement of atoms in a molecule, is crucial for understanding the bioactivity of this compound derivatives. The specific conformation adopted by a molecule determines how well it fits into the binding site of a biological target, influencing the strength and type of intermolecular interactions.

Molecular modeling studies are frequently employed to predict the most stable conformations and to analyze their interactions with target proteins. nih.govscielo.br For example, in the development of AMPK activators, molecular docking studies revealed that the active compound 17f adopted a conformation that allowed for important hydrogen bond interactions with key amino acid residues (Lys29, Asp88, and Arg83) in the kinase domain. nih.gov

In another study on trypanocidal agents, conformational analysis of carbohydrazide derivatives of 1H-pyrazolo[3,4-b]pyridine showed that the most stable conformation differed primarily in the shape of the substituent at the C-6 position. scielo.br These differences in shape, volume, and lipophilicity directly correlated with the observed biological activity against Trypanosoma cruzi. scielo.br This highlights that even subtle changes in the scaffold's substituents can lead to significant conformational changes that dictate the molecule's biological profile. The greater stability of the 1H-tautomer over the 2H-tautomer, by a significant energy difference, also ensures a more defined structure for receptor interaction. nih.gov

Ligand Design and Optimization Strategies based on SAR

The insights gained from SAR studies are the foundation for rational ligand design and optimization. By understanding which structural features are essential for activity and how different substituents modulate potency and selectivity, medicinal chemists can design more effective drug candidates.

Common strategies include:

Scaffold Hopping and Bioisosteric Replacement: This involves replacing the core scaffold or specific functional groups with others that have similar steric and electronic properties but may offer improved potency, selectivity, or pharmacokinetic profiles. Pyrazolo[3,4-b]pyridine itself is often used as a scaffold in such strategies. nih.govrsc.org

Computer-Aided Drug Design (CADD): CADD techniques, including molecular docking and quantitative structure-activity relationship (QSAR) models, are used to predict how newly designed molecules will bind to their target and to prioritize which compounds to synthesize. nih.gov This approach was used to design novel TRK and TANK-binding kinase 1 (TBK1) inhibitors based on the 1H-pyrazolo[3,4-b]pyridine scaffold. researchgate.netnih.govnih.gov

Structure-Based Design: When the 3D structure of the target protein is known, inhibitors can be designed to fit precisely into the active site. This involves adding or modifying functional groups to form specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with amino acid residues, as seen in the optimization of AMPK activators. nih.gov

Fragment-Based Growth: Small molecular fragments that bind to the target can be identified and then elaborated upon or linked together to create a more potent lead compound. The pyrazolopyridine core can serve as a starting fragment that is built upon.

Through iterative cycles of design, synthesis, and biological testing, guided by SAR principles, derivatives of this compound have been successfully optimized into potent and selective inhibitors for a variety of therapeutic targets. researchgate.netnih.gov

Advanced Applications of 5 Chloro 1h Pyrazolo 3,4 B Pyridine in Medicinal Chemistry

Anti-Cancer Research and Antitumor Activity

Derivatives of the pyrazolo[3,4-b]pyridine core have been extensively investigated for their antitumor properties. These compounds have shown efficacy in preclinical studies, targeting various hallmarks of cancer. The versatility of this scaffold allows for the development of agents that can interfere with cancer cell proliferation, induce programmed cell death, and modulate critical signaling pathways involved in tumorigenesis.

A significant focus of research on pyrazolo[3,4-b]pyridine derivatives has been their ability to inhibit the growth of cancer cells. Studies have shown that certain 1,4,6-trisubstituted-1H-pyrazolo[3,4-b]pyridines exhibit potent in vitro antiproliferative activity at low micromolar concentrations. These compounds have demonstrated the ability to impede the proliferation of various human and murine cancer cell lines without affecting normal cells.

Furthermore, the induction of apoptosis, or programmed cell death, is a key mechanism through which these compounds exert their anticancer effects. For instance, a pyrazolo[3,4-d]pyridazine derivative, a structurally related compound, was found to induce apoptosis in lung cancer cells. nih.gov This was evidenced by an increase in the percentage of apoptotic cells from 0.57% in untreated cells to 10.06% in treated A549 lung cancer cells. nih.gov The pro-apoptotic activity is often linked to the disruption of the balance between anti-apoptotic (like Bcl-2) and pro-apoptotic (like Bax) proteins. nih.gov

The table below summarizes the cytotoxic activity of a representative pyrazolo[3,4-b]pyridine derivative against various cancer cell lines.

CompoundCell LineCancer TypeIC50 (µM)
Compound 9d A549Human Lung Adenocarcinoma3.06 ± 0.05
A-769662 (Reference) A549Human Lung Adenocarcinoma45.29 ± 2.14

Data sourced from a study on novel pyrazolo[3,4-b]pyridine derivatives. nih.gov

The anticancer activity of pyrazolo[3,4-b]pyridine derivatives is often attributed to their ability to modulate specific intracellular signaling pathways that are dysregulated in cancer.

AMPK/70S6K Pathway: One such pathway is the AMP-activated protein kinase (AMPK) signaling cascade, which is a crucial regulator of cellular energy homeostasis. A series of novel pyrazolo[3,4-b]pyridine derivatives were designed and found to exhibit anti-lung cancer activity by regulating the AMPK/70S6K pathway. nih.gov One potent compound, 9d , was shown to elevate the phosphorylation levels of AMPK and its substrate, acetyl-CoA carboxylase, while reducing the phosphorylation of ribosomal S6 kinase (p-70S6K) at a concentration of 1 µM. nih.gov This activity was comparable to the known AMPK activator A-769662 at a 20 µM concentration. nih.gov The activation of AMPK by compound 9d led to G2/M cell cycle arrest in A549 lung cancer cells. nih.gov

Wnt Pathway: The Wnt signaling pathway is another critical pathway often hyperactivated in various cancers, particularly colorectal cancer. Small-molecule inhibitors targeting this pathway are of significant therapeutic interest. While not exclusively focused on 5-chloro-1H-pyrazolo[3,4-b]pyridine, research on related substituted pyridine (B92270) compounds has demonstrated successful inhibition of Wnt signaling. scispace.comnih.gov For example, the optimization of a 3,4,5-trisubstituted pyridine hit led to the discovery of potent and orally bioavailable inhibitors of the Wnt pathway. scispace.comnih.gov These inhibitors function by disrupting the interaction between β-catenin and TCF4, a key transcriptional complex in the Wnt pathway. Other studies have shown that pyridinyl imidazole (B134444) compounds can also inhibit the canonical Wnt/β-catenin pathway. rsc.org

Protein kinases are crucial regulators of cell signaling and are frequently targeted in cancer therapy. Pyrazolo[3,4-b]pyridine derivatives have been developed as potent inhibitors of several protein kinases.

Tropomyosin Receptor Kinases (TRKs): The TRK family of receptor tyrosine kinases (TRKA, TRKB, TRKC) plays a role in the proliferation and differentiation of cells, and their continuous activation is linked to various cancers. actascientific.com Based on scaffold hopping and computer-aided drug design, a series of 38 pyrazolo[3,4-b]pyridine derivatives were synthesized as TRK inhibitors. actascientific.com One of these compounds, C03 , demonstrated an IC50 value of 56 nM against TRKA and inhibited the proliferation of the Km-12 cell line with an IC50 of 0.304 μM. actascientific.com

Cyclin-Dependent Kinases (CDKs): CDKs are key enzymes in the regulation of the cell cycle, and their aberrant activity is a hallmark of cancer. The 1H-pyrazolo[3,4-b]pyridine scaffold has been utilized to develop potent and selective inhibitors of CDKs. japsonline.com For instance, the compound SQ-67563 was identified as a potent inhibitor of CDK1 and CDK2. japsonline.com The crystal structure of a similar compound bound to CDK2 revealed that it occupies the ATP purine (B94841) binding site and forms crucial hydrogen-bonding interactions with the protein backbone. japsonline.com Further research has led to derivatives with excellent inhibitory activity against CDK2 and CDK9. ekb.eg

The table below presents the inhibitory activity of selected pyrazolo[3,4-b]pyridine derivatives against protein kinases.

CompoundTarget KinaseIC50
C03 TRKA56 nM
Compound 31 CDK20.36 µM
Compound 31 CDK91.8 µM
SQ-67563 CDK123 nM

Data compiled from studies on TRK and CDK inhibitors. actascientific.comjapsonline.comekb.eg

The interaction with DNA is a mechanism through which many anticancer agents exert their cytotoxic effects. While direct studies on this compound are limited, research on structurally related heterocyclic systems provides insights into the potential for DNA binding.

Antimicrobial Applications (Antibacterial, Antifungal, Antiviral, Antitrypanosomal)

The pyrazolo[3,4-b]pyridine scaffold is also a promising platform for the development of antimicrobial agents. Derivatives have demonstrated a broad spectrum of activity against various pathogens, including bacteria, fungi, and viruses.

A number of synthesized pyrazolo[3,4-b]pyridine derivatives have been screened for their in vitro antibacterial and antifungal activities. Some of these compounds have shown moderate to potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. For instance, certain 3-substituted-pyrazolo[3,4-b]pyridine derivatives exhibited significant antimicrobial activity with MIC values ranging from 2-32 μg/mL against a panel of six bacterial and six fungal strains. The antiviral potential of this class of compounds has also been noted.

The table below showcases the antimicrobial activity of representative pyrazolo[3,4-b]pyridine compounds.

CompoundPathogenTypeActivity (MIC in µg/mL)
Compound 4d Staphylococcus aureusBacteria2
Compound 6c Escherichia coliBacteria4
Compound 9c Candida albicansFungus8
Compound 3a MRSABacteria4

Data from a study evaluating new 3-substituted-pyrazolo[3,4-b]pyridine derivatives.

A key mechanism underlying the antimicrobial activity of some pyrazolo[3,4-b]pyridine derivatives is the inhibition of dihydrofolate reductase (DHFR). DHFR is a crucial enzyme in the folic acid synthesis pathway of microorganisms, which is essential for the production of nucleotides and certain amino acids. Inhibition of this enzyme disrupts DNA synthesis and repair, leading to cell death.

In a study of new 3-substituted-pyrazolo[3,4-b]pyridine derivatives, the most potent antimicrobial compounds were also found to be effective inhibitors of DHFR. For example, compound 4d exhibited a potent inhibition of the target enzyme with an IC50 value of 0.72 µM, which was significantly more potent than the reference DHFR inhibitor Trimethoprim (IC50 = 5.54 µM). Molecular docking studies supported these findings, showing a high binding affinity of these compounds within the active site of the DHFR enzyme. This targeted mechanism of action highlights the potential of the pyrazolo[3,4-b]pyridine scaffold in developing novel and effective antimicrobial agents.

Anti-quorum Sensing Properties

Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates pathogenesis and biofilm formation. Inhibition of QS is a promising strategy to combat bacterial infections without inducing resistance. Derivatives of pyrazolo[3,4-b]pyridine have been investigated for their ability to disrupt this communication system.

In a study evaluating a series of novel pyrazolopyridine derivatives, several compounds demonstrated notable anti-quorum sensing activity against Chromobacterium violaceum. This bacterium is commonly used as a model for QS studies because its production of the violet pigment, violacein (B1683560), is regulated by QS. The inhibition of this pigment production indicates the disruption of the QS system. Certain pyrazolopyridine analogs, such as 11a, 15b, 15e, and 15f, showed reasonable efficacy in inhibiting violacein production, indicating their potential as anti-quorum sensing agents. nih.gov Another study also highlighted the screening of pyrazolopyridine analogs for their anti-quorum sensing capabilities against Chromobacterium violaceum ATCC-12472, further supporting the potential of this scaffold in developing anti-infective therapies that target bacterial communication. researchgate.net

Table 1: Anti-quorum Sensing Activity of Selected Pyrazolopyridine Derivatives

Compound ID Structure Activity against C. violaceum
11a Varies Reasonable Efficacy
15b Varies Reasonable Efficacy
15e Varies Reasonable Efficacy

| 15f | Varies | Reasonable Efficacy |

Anti-Inflammatory Potential

Inflammation is a critical biological response, but its dysregulation can lead to chronic diseases. The pyrazolo[3,4-b]pyridine nucleus has been explored for the development of new anti-inflammatory drugs. A review of the biomedical applications of 1H-pyrazolo[3,4-b]pyridines highlights their potential as anti-inflammatory agents as one of the main bioactivity indicators for this class of compounds.

Research into new pyrazolo[3,4-b]pyrazine derivatives has identified compounds with significant anti-inflammatory activity. For instance, the starting compound 5-acetyl-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine (15) demonstrated the highest anti-inflammatory effect in a study, showing activity comparable to the well-known nonsteroidal anti-inflammatory drug (NSAID) indomethacin. nih.gov In another study, newly synthesized pyrazoles and pyrazolo[3,4-b]pyridines were evaluated for their in vitro inhibitory activity against cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs. Several of these derivatives exhibited good inhibitory activity against COX-2, an enzyme isoform that is upregulated during inflammation. researchgate.net

Table 2: Anti-inflammatory Activity of a Pyrazolo[3,4-b]pyrazine Derivative

Compound Test Model Inhibition (%) Comparison

| 5-acetyl-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine (15) | Carrageenan-induced paw edema | 44.44 | Indomethacin (44.44%) |

Neurological and Central Nervous System Applications

The 1H-pyrazolo[3,4-b]pyridine scaffold has been identified as a promising framework for the development of agents targeting the central nervous system (CNS), with research indicating its potential in treating a range of neurological disorders.

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of β-amyloid plaques in the brain. Compounds that can bind to these plaques are valuable for both diagnosis and therapy.

A significant breakthrough in this area involves the synthesis of novel pyrazolo[3,4-b]pyridine derivatives that have demonstrated high and selective binding to β-amyloid plaques in post-mortem brain tissue from AD patients. mdpi.com Specifically, dimethylamino- and pyrene-substituted pyrazolo[3,4-b]pyridines were shown to be effective in fluorescently labeling these pathological hallmarks. mdpi.com

Furthermore, a notable derivative from this class, Etazolate (EHT0202), has been clinically investigated for its potential in treating AD. mdpi.com Etazolate is believed to exert its effects by enhancing the activity of α-secretase, an enzyme that cleaves the amyloid precursor protein (APP) in a non-amyloidogenic pathway, thereby reducing the production of β-amyloid peptides. researchgate.net Phase II clinical trials have been completed to assess the safety and efficacy of Etazolate in patients with mild to moderate AD. researchgate.netnih.govdrugbank.com

Table 3: β-Amyloid Plaque Binding of Pyrazolo[3,4-b]pyridine Derivatives

Derivative Substitution Binding to β-Amyloid Plaques
Pyrazolopyridine 1 Dimethylamino-phenyl High and Selective

| Pyrazolopyridine 2 | Pyrene | High and Selective |

Beyond Alzheimer's disease, derivatives of this compound have shown potential in other areas of neurological and psychological health. The structural framework of pyrazolo[3,4-b]pyridines has been associated with neuroprotective, antidepressant, and anxiolytic properties.

For instance, Etazolate has been reported to possess neuroprotective properties against the toxic effects of β-amyloid. nih.gov It also demonstrated the ability to improve spatial learning and memory in aged rats. researchgate.net Furthermore, studies have suggested that Etazolate can protect against memory impairment and anxiety- and depression-like behaviors in models of post-traumatic stress disorder. researchgate.net The anxiolytic-like effects of certain compounds are often evaluated in preclinical models such as the elevated plus-maze and open-field tests. nih.gov The development of new antidepressant and anxiolytic drugs is a critical area of research, and the pyrazolo[3,4-b]pyridine scaffold represents a promising starting point for the design of such agents. nih.govmdpi.com

Antidiabetic Activity and α-Amylase Inhibition

Diabetes mellitus is a metabolic disorder characterized by high blood sugar levels. One therapeutic strategy for managing type 2 diabetes is to inhibit the enzymes responsible for carbohydrate digestion, such as α-amylase. By slowing down the breakdown of complex carbohydrates into simple sugars, the post-meal spike in blood glucose can be reduced.

The 1H-pyrazolo[3,4-b]pyridine scaffold has been identified as a valuable core structure for the development of antidiabetic agents. While specific studies on the α-amylase inhibitory activity of this compound are emerging, research on related heterocyclic systems provides strong evidence for the potential of this compound class. For example, studies on imidazolo-pyrimidine derivatives and 1,2,4-triazole-bearing bis-hydrazone derivatives have demonstrated significant in vitro α-amylase inhibitory activity, with some compounds showing IC50 values in the micromolar range, comparable to or even better than the standard drug acarbose. ajchem-a.comnih.gov These findings suggest that the pyrazolo[3,4-b]pyridine framework is a promising candidate for the design of novel α-amylase inhibitors.

Table 4: α-Amylase Inhibitory Activity of Structurally Related Heterocyclic Compounds

Compound Class Example Compound IC50 (µM) vs. α-Amylase
Imidazolo-pyrimidine derivative F3 15.62 (µg/mL)
1,2,4-triazole-bearing bis-hydrazone Compound 17 0.70 ± 0.05

| Reference Drug | Acarbose | 66.65 (µg/mL) / 10.30 ± 0.20 |

Other Therapeutic and Biomedical Applications

The versatility of the this compound scaffold extends to other significant therapeutic areas, including oncology and immunology.

A notable application is the development of derivatives as potent inhibitors of TANK-binding kinase 1 (TBK1). TBK1 is a key enzyme in the innate immune signaling pathways and is also implicated in neuroinflammation, autophagy, and oncogenesis. A series of 1H-pyrazolo[3,4-b]pyridine derivatives were designed and synthesized as TBK1 inhibitors. Through extensive optimization, compound 15y emerged as a highly potent inhibitor with an IC50 value of 0.2 nM against TBK1. nih.gov This compound also demonstrated good selectivity and effectively inhibited the downstream signaling of TBK1 in cellular assays. nih.gov Furthermore, it exhibited antiproliferative effects on several cancer cell lines, highlighting its potential as a lead compound for the development of new treatments for immune-related disorders and cancer. nih.gov

Table 5: TBK1 Inhibitory Activity of a 1H-pyrazolo[3,4-b]pyridine Derivative

Compound ID Target IC50 (nM)

| 15y | TBK1 | 0.2 |

Cardiovascular Conditions

Derivatives of the 1H-pyrazolo[3,4-b]pyridine scaffold have shown potential in the development of novel treatments for cardiovascular disorders, particularly in addressing conditions like pulmonary arterial hypertension (PAH) and heart failure.

One area of research has focused on designing dual-activity compounds that can offer both vasodilation and anti-vascular remodeling effects, which are crucial for treating PAH. nih.gov Current therapies for PAH often prioritize vascular relaxation, which can lead to poor long-term outcomes. nih.gov To address this, a series of novel pyrazolo[3,4-b]pyridine derivatives were designed and synthesized to act as dual pathway regulators. These compounds aim to stimulate soluble guanylate cyclase (sGC) for vasodilation while inhibiting AMP-activated protein kinase (AMPK) to regulate vascular remodeling. nih.gov

In a notable study, a specific derivative, referred to as compound 2 , demonstrated moderate vasodilation activity in vitro. nih.gov Furthermore, it exhibited higher efficacy in suppressing the proliferation and migration of cells compared to the established drug riociguat. nih.gov In vivo studies using hypoxia-induced PAH rat models showed that this compound significantly reduced right ventricular systolic pressure (RVSP), attenuated pulmonary artery medial thickness (PAMT), and decreased right ventricular hypertrophy (RVH). nih.gov These findings highlight the potential of pyrazolo[3,4-b]pyridine derivatives as promising leads for anti-PAH drug discovery. nih.gov

The pyrazolo[3,4-b]pyridine core is also a critical structural component in the synthesis of approved cardiovascular drugs. For instance, 5-Fluoro-1H-Pyrazolo[3,4-b]Pyridin-3-Amine serves as a vital chemical intermediate for the synthesis of Vericiguat . nbinno.comnbinno.com Vericiguat represents a significant advancement in the management of heart failure, having been shown in clinical trials to reduce the risk of cardiovascular death and hospitalization for heart failure. nbinno.comnbinno.com

Another research avenue has explored 7-azaindazole-based PI3K inhibitors, which are structurally related to pyrazolopyridines. One such compound, FD274 , which contains the 1H-pyrazolo[3,4-b]pyridine moiety, was identified as a potential novel PI3K inhibitor with the significant advantage of low cardiotoxicity in mice. researchgate.net

Compound/DerivativeTarget/ApplicationKey Research Findings
Pyrazolo[3,4-b]pyridine derivative (compound 2)Pulmonary Arterial Hypertension (PAH)Exhibited dual activity: moderate vasodilation (sGC stimulation) and inhibition of vascular remodeling (AMPK inhibition). It reduced RVSP, PAMT, and RVH in rat models. nih.gov
5-Fluoro-1H-Pyrazolo[3,4-b]Pyridin-3-AmineIntermediate for VericiguatServes as a critical building block for Vericiguat, a drug used in heart failure management. nbinno.comnbinno.com
FD274PI3K InhibitorA potential PI3K inhibitor with the 1H-pyrazolo[3,4-b]pyridine core, demonstrating low cardiotoxicity in animal models. researchgate.net

Immunomodulatory Effects

The pyrazolopyridine scaffold is also a foundation for developing agents with anti-inflammatory and immunomodulatory properties. These compounds are being investigated for their potential to treat inflammatory and autoimmune diseases, such as inflammatory bowel disease (IBD).

Research into a novel pyrazolyl-pyridine derivative, DMPNP , has shown its potential as a therapeutic agent for colitis, a form of IBD. nih.gov In studies using mouse models of induced colitis, treatment with DMPNP led to a significant reduction in colitis symptoms, inflammation, and oxidative stress, particularly at higher doses. nih.gov The therapeutic effects were comparable to those of sulfasalazine, an established drug for IBD. nih.gov

The mechanism behind DMPNP's effectiveness lies in its potent anti-inflammatory and immunomodulatory properties. The compound demonstrated a marked ability to improve the Disease Activity Index (DAI) and reduce levels of myeloperoxidase (MPO) and nitric oxide (NO), which are indicators of inflammation and oxidative stress. nih.gov Furthermore, it modulated cytokine levels, which play a crucial role in the inflammatory cascade. nih.gov These findings suggest that pyrazolyl-pyridine derivatives like DMPNP hold significant promise as a new class of therapeutic agents for managing inflammatory bowel diseases. nih.gov

Other related heterocyclic structures have also been explored for their anti-inflammatory action. For example, derivatives of pyrazolo[1,5-a]pyrimidine (B1248293) were found to inhibit the biosynthesis of prostaglandins (B1171923) and leukotrienes, key mediators of inflammation. nih.gov

Compound/DerivativeTarget/ApplicationKey Research Findings
DMPNPExperimental Colitis (IBD)Demonstrated potent anti-inflammatory and immunomodulatory effects. It significantly reduced colitis symptoms, inflammation, and oxidative stress in mouse models, with efficacy comparable to sulfasalazine. nih.gov

Computational and Theoretical Studies of 5 Chloro 1h Pyrazolo 3,4 B Pyridine

Molecular Docking Simulations for Target Binding

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is crucial for understanding the binding mode and affinity of potential drug candidates. Derivatives of the 5-Chloro-1H-pyrazolo[3,4-b]pyridine scaffold have been the subject of numerous docking studies to elucidate their mechanism of action against various biological targets.

For instance, a series of 1H-pyrazolo[3,4-b]pyridine derivatives were identified as potent inhibitors of TANK-binding kinase 1 (TBK1), a key player in immune response and oncogenesis. researchgate.net Docking studies revealed that these compounds bind to the ATP-binding site of TBK1, forming critical hydrogen bonds and hydrophobic interactions that are responsible for their inhibitory activity. researchgate.net Similarly, in the search for new anti-diabetic agents, aryl-substituted pyrazolo[3,4-b]pyridine derivatives were docked into the active site of the α-amylase enzyme. mdpi.com The results of these simulations helped to explain the observed in vitro inhibitory activities, showing how different substituents on the pyrazolopyridine core interact with key amino acid residues of the enzyme. mdpi.com

In the context of infectious diseases, derivatives of the pyrazolo[3,4-b]pyridine scaffold have been evaluated as potential antituberculosis agents. In silico analysis through molecular docking was performed against pantothenate synthetase from Mycobacterium tuberculosis (MTBPS), a vital enzyme for the bacterium's survival. biorxiv.org These studies identified key interactions and provided a rationale for the observed antituberculotic activity of certain substituted pyrazolo[3,4-b]pyridines. biorxiv.org Furthermore, other studies have used docking to screen pyrazolo[3,4-b]pyridine congeners against the telomerase enzyme, a target in cancer therapy, successfully identifying compounds with the best binding scores and interaction poses. ekb.eg

Table 1: Examples of Molecular Docking Studies on Pyrazolo[3,4-b]pyridine Derivatives

Target ProteinTherapeutic AreaKey Findings from DockingReference
TANK-binding kinase 1 (TBK1)Immunology, OncologyCompounds bind to the ATP-binding site, forming essential hydrogen bonds and hydrophobic interactions. researchgate.net
α-AmylaseDiabetesSimulations explained the in vitro inhibitory activity by showing interactions with key active site residues. mdpi.com
Pantothenate Synthetase (MTBPS)Infectious Disease (Tuberculosis)Identified crucial binding interactions, providing a rationale for antituberculotic activity. biorxiv.org
TelomeraseOncologyScreened compounds to identify candidates with the most favorable binding scores and interaction modes. ekb.eg
Adenosine (B11128) A1 ReceptorNeurology, CardiologySupported pharmacological results by visualizing binding modes within the receptor. rsc.org

Molecular Dynamics Simulations for Ligand-Protein Interactions

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements and conformational changes of the system over time. This provides a more realistic understanding of the stability of the ligand-protein interaction.

MD simulations have been employed to study aryl-substituted pyrazolo[3,4-b]pyridine derivatives complexed with the α-amylase enzyme. mdpi.com These simulations assessed the stability of the docked poses, revealing that the most potent inhibitors formed stable and lasting interactions with the enzyme's active site throughout the simulation period. The analysis of the trajectory from MD simulations can provide information on the flexibility of the ligand and protein, the role of water molecules in the binding site, and a more accurate estimation of binding free energies.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) studies aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.

For pyrazolo[3,4-b]pyridine derivatives, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA), have been particularly insightful. In the development of antagonists for the A1 adenosine receptor, a 3D-QSAR model was generated to rationalize the structure-affinity relationships of novel 4-aminopyrazolo[3,4-b]pyridines. nih.govebi.ac.uk These models help to identify the regions around the molecular scaffold where steric bulk or specific electrostatic properties (positive or negative charges) are favorable or unfavorable for high binding affinity. For example, CoMFA studies on pyrazolo[3,4-b]pyridone derivatives gave further support to the pharmacological results obtained for A1 adenosine receptor antagonists. rsc.org Such QSAR models are valuable tools for the rational design of more potent and selective ligands. researchgate.net

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. It provides detailed information about properties like molecular orbital energies (HOMO/LUMO), electrostatic potential, and charge distribution.

DFT calculations have been applied to pyrazolo[3,4-b]pyridine derivatives to understand their stability and reactivity. researchgate.net These theoretical studies can predict global chemical activity descriptors such as electron affinity, ionization potential, and chemical hardness. researchgate.net For instance, analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—helps to predict the most likely sites for electrophilic and nucleophilic attack. In one study, DFT calculations at the B3-LYP/6-311++G** level of theory were used to predict the predominance of one tautomeric form over another, although the energy difference was found to be small. researchgate.net Such calculations are crucial for understanding reaction mechanisms and predicting the regioselectivity of chemical reactions involving the pyrazolopyridine core. researchgate.net

Table 2: DFT-Calculated Properties for Pyrazolo[3,4-b]pyridine Derivatives

Calculated PropertySignificanceReference
Frontier Molecular Orbitals (FMOs)Predicts reactivity and sites for nucleophilic/electrophilic attack. researchgate.net
Molecular Electrostatic Potential (MEP)Visualizes charge distribution and predicts sites for intermolecular interactions. researchgate.net
Global Reactivity DescriptorsIncludes ionization potential, electron affinity, hardness, and softness to describe overall molecular reactivity. researchgate.net
Tautomeric StabilityDetermines the most stable tautomeric form of the molecule. researchgate.net

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction

Before a compound can become a drug, it must possess favorable ADME properties. In silico ADME prediction tools are used early in the drug discovery process to filter out compounds that are likely to fail later due to poor pharmacokinetics. These models predict properties such as oral bioavailability, blood-brain barrier penetration, aqueous solubility, and potential for metabolism by cytochrome P450 enzymes.

Several studies on pyrazolo[3,4-b]pyridine derivatives have included in silico ADME predictions. biorxiv.orgekb.egresearchgate.netmdpi.com For example, when designing novel pyrazolo[3,4-b]pyridines as antituberculosis agents, ADME properties were predicted to ensure the lead candidates had drug-like characteristics. biorxiv.org Similarly, in the development of pyrimidine (B1678525) and pyridine (B92270) derivatives as potential EGFR inhibitors, in silico ADME prediction was a key step in the evaluation process. nih.gov These predictions help researchers prioritize which compounds to synthesize and test in vitro, saving significant time and resources by focusing on molecules with a higher probability of success. nih.gov

Future Directions and Emerging Research Avenues for 5 Chloro 1h Pyrazolo 3,4 B Pyridine

Development of Novel Derivatization Strategies

Future research will focus on creating more diverse and complex derivatives of the 5-chloro-1H-pyrazolo[3,4-b]pyridine core to fine-tune its pharmacological properties. The chlorine atom at the C-5 position is a key site for nucleophilic substitution reactions, allowing for the introduction of various functional groups such as amines, thiols, and alkoxides. Advanced synthetic methodologies are being explored to enhance efficiency, regioselectivity, and the structural diversity of new analogues.

Key emerging strategies include:

Microwave-Assisted Synthesis : This technique accelerates reaction times and often improves yields for creating derivatives, such as in the one-pot synthesis of related pyrazolo[3,4-b]pyridine structures. tandfonline.comorcid.org

Multi-Component Reactions : Domino reactions that form multiple bonds in a single operation are being utilized to construct complex fused heterocyclic systems efficiently, minimizing waste and purification steps. tandfonline.com

Palladium-Catalyzed Cross-Coupling : Reactions like the Suzuki and Buchwald-Hartwig amination are crucial for creating carbon-carbon and carbon-nitrogen bonds at various positions on the scaffold, enabling the synthesis of biaryl derivatives and other complex structures. rsc.orgresearchgate.netnih.gov For instance, Suzuki cross-coupling has been used to synthesize a series of biaryl pyrazolo[3,4-b]pyridine esters and hydrazides. researchgate.net

Flow Chemistry : The application of continuous flow technologies can offer better control over reaction parameters, leading to higher yields, purity, and scalability for the synthesis of pyrazolo[3,4-b]pyridine intermediates and final products.

Vectorial Functionalization : A systematic approach to selectively modify different positions of the pyrazolo[3,4-b]pyridine core (N-1, C-3, C-5, etc.) allows for controlled "vectorial growth" of the molecule, which is particularly useful in optimizing binding to target proteins. rsc.org

Table 1: Emerging Derivatization Strategies for Pyrazolo[3,4-b]pyridine Scaffolds

Strategy Description Example Application Reference(s)
Multi-Component Domino Reactions One-pot synthesis of spiro[indoline-3,4'-pyrazolo[3,4-b]pyridine] derivatives using a four-component reaction under microwave conditions. Synthesis of fungicidal agents. tandfonline.com
Palladium-Catalyzed C-N Coupling Used to introduce various amine functionalities, a key step in building libraries of potential kinase inhibitors. Synthesis of novel TBK1 inhibitors. nih.gov
Suzuki Cross-Coupling Reaction of a bromo-substituted pyrazolo[3,4-b]pyridine intermediate with aryl boronic acids to create biaryl derivatives. Synthesis of potential α-amylase inhibitors. researchgate.net
Selective Metalation Using reagents like TMPMgCl·LiCl to achieve selective functionalization at specific carbon positions, followed by reaction with electrophiles. Elaboration of pyrazolo[3,4-c]pyridine fragments for FBDD. rsc.org

Exploration of New Biological Targets and Mechanisms of Action

While the pyrazolo[3,4-b]pyridine scaffold is well-known for its role in developing kinase inhibitors, future research is expanding to a broader range of biological targets. rsc.orgnih.govnih.gov The structural similarity of this scaffold to endogenous purines allows it to interact with a wide variety of enzymes and receptors. researchgate.netmdpi.com

Emerging areas of investigation include:

Novel Kinase Targets : Beyond well-explored targets like TRK, ALK, and CDK, research is moving towards inhibiting other kinases implicated in disease, such as TANK-binding kinase 1 (TBK1) and Fibroblast Growth Factor Receptors (FGFRs). nih.govnih.gov For example, a series of 1H-pyrazolo[3,4-b]pyridine derivatives were identified as potent and selective FGFR kinase inhibitors. nih.gov

Dual-Target Inhibitors : There is growing interest in designing single molecules that can inhibit multiple targets, which could offer enhanced efficacy or overcome drug resistance. Novel pyrazolo[3,4-b]pyridine derivatives have been discovered with dual activities, such as inhibiting vascular remodeling and promoting vasodilation for treating pulmonary arterial hypertension. mdpi.com

Non-Kinase Targets : Research is extending to entirely new classes of proteins. Recent studies have evaluated pyrazolo[3,4-b]pyridine derivatives as inhibitors of dihydrofolate reductase (DHFR) for antimicrobial applications and as modulators of the p53-MDM2 protein-protein interaction in cancer. bohrium.comekb.eg

Epigenetic Targets : The potential of pyrazolo[3,4-b]pyridine derivatives to modulate epigenetic mechanisms, such as histone deacetylases (HDACs) or methyltransferases, represents a promising and largely unexplored frontier for cancer and inflammatory diseases.

A significant focus remains on elucidating the precise mechanisms of action. For kinase inhibitors, this involves understanding how these molecules bind to the ATP-binding site and disrupt downstream signaling pathways, leading to effects like cell cycle arrest or apoptosis. nih.gov

Table 2: Selected Biological Targets of Pyrazolo[3,4-b]pyridine Derivatives

Target Class Specific Target Therapeutic Area Example Compound/Series Reference(s)
Tyrosine Kinases Tropomyosin receptor kinases (TRKs) Cancer C03 nih.govrsc.org
Tyrosine Kinases Anaplastic lymphoma kinase (ALK) Cancer (NSCLC) 10c nih.gov
Tyrosine Kinases Fibroblast growth factor receptors (FGFRs) Cancer 7n nih.gov
Serine/Threonine Kinases Cyclin-dependent kinases (CDK1/CDK2) Cancer BMS-265246 nih.govnih.gov
Metabolic Enzymes Dihydrofolate reductase (DHFR) Infectious Disease Compound 4d ekb.eg
Protein-Protein Interactions p53-MDM2 Cancer Compound 16a bohrium.com

Fragment-Based Drug Discovery (FBDD) using Pyrazolo[3,4-b]pyridine Scaffolds

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for developing new drug leads, and the pyrazolo[3,4-b]pyridine scaffold is an ideal starting point. rsc.org FBDD involves identifying small, low-complexity molecules (fragments) that bind weakly to a biological target, and then growing or linking these fragments to create more potent, lead-like compounds. rsc.org

The heterocyclic pyrazolo[3,4-b]pyridine core is attractive for FBDD because:

It can engage with target proteins through a variety of intermolecular interactions. rsc.org

Its drug-like properties, such as polarity and hydrogen bonding capacity, can be readily optimized by modifying substitution patterns. rsc.org

It serves as a rigid scaffold onto which functional groups can be added along defined vectors, allowing for systematic exploration of the target's binding pocket. rsc.org

A key future direction is the synthesis of libraries of pyrazolo[3,4-b]pyridine fragments with diverse but simple substitutions. These fragments can then be screened against various therapeutic targets. Once a hit is identified, a "hit-to-lead" campaign can be initiated, using the derivatization strategies mentioned in section 7.1 to elaborate the fragment and improve its binding affinity and selectivity. rsc.org

Integration with Artificial Intelligence (AI) in Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of drugs based on the this compound scaffold. While computer-aided drug design (CADD) and molecular docking have already been instrumental in designing novel derivatives, AI offers more advanced capabilities. nih.govacs.org

Future applications of AI in this field include:

Predictive Modeling : Using AI algorithms to screen virtual libraries of millions of pyrazolo[3,4-b]pyridine derivatives to predict their binding affinity for specific targets, as well as their pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity).

De Novo Drug Design : Employing generative AI models to design entirely new pyrazolo[3,4-b]pyridine structures that are optimized for a specific biological target and desired property profile.

Target Identification : Analyzing large-scale biological data (genomics, proteomics) with AI to identify novel biological targets for which pyrazolo[3,4-b]pyridine derivatives would be suitable inhibitors.

Synthesis Prediction : Using AI to predict optimal synthetic routes for complex target molecules, potentially accelerating the synthetic chemistry workflow.

The integrative use of these computational methods with experimental validation represents a powerful paradigm for accelerating the hit-to-lead optimization process and reducing the costs associated with drug discovery. acs.org

Advanced Spectroscopic and Structural Characterization for Mechanistic Insights

To fully understand how this compound derivatives function at a molecular level, advanced analytical techniques are indispensable. While standard methods like NMR and mass spectrometry are routine for structure confirmation, more sophisticated approaches are needed for deep mechanistic insights. jst.go.jpacs.org

Key advanced techniques and future directions include:

X-ray Crystallography : Obtaining high-resolution crystal structures of pyrazolo[3,4-b]pyridine derivatives bound to their target proteins is crucial. rsc.org These structures provide definitive evidence of the binding mode and reveal key hydrogen bonds and other intermolecular interactions, which is invaluable for structure-based drug design. nih.govnih.gov

Cryogenic Electron Microscopy (Cryo-EM) : For large protein complexes or membrane-bound receptors that are difficult to crystallize, cryo-EM is an emerging tool to determine the structure of the ligand-protein complex.

Advanced Mass Spectrometry : Techniques such as hydrogen-deuterium exchange mass spectrometry (HDX-MS) can probe conformational changes in a target protein upon ligand binding. Ion mobility-mass spectrometry can provide information on the shape and collision cross-section (CCS) of the molecule. uni.lu

Quantum Chemical Calculations : Computational methods like Density Functional Theory (DFT) are used to explore the structural and electronic characteristics of these molecules, providing insights that complement experimental data. tandfonline.comacs.org

In-depth NMR Studies : Two-dimensional NMR techniques like HSQC and HMBC, as well as Saturation Transfer Difference (STD) NMR, can be used to map the binding epitope of a ligand on its protein target and determine binding kinetics.

By combining these advanced characterization methods, researchers can build a comprehensive picture of the structure-activity relationships (SAR) that govern the biological effects of this important class of compounds. rsc.org

Q & A

Q. What are the optimal synthetic routes for 5-Chloro-1H-pyrazolo[3,4-b]pyridine, and how can reaction conditions be standardized for reproducibility?

The synthesis of this compound typically involves cyclocondensation of hydrazine derivatives with β-aminocrotononitrile or benzoylacetonitrile, followed by chlorination using POCl₃ to introduce the chlorine substituent . Key parameters include:

  • Temperature control : Maintaining 80–100°C during cyclization to minimize side products.
  • Solvent selection : Ethanol or DMF for improved solubility of intermediates.
  • Automation : Continuous flow chemistry enhances yield (up to 85%) and purity (>95%) by ensuring consistent reaction conditions .
    Standardization requires rigorous NMR (¹H/¹³C) and HPLC validation at each step to confirm intermediate structures .

Q. How can nucleophilic substitution at the 5-chloro position be optimized for diverse functionalization?

The 5-chloro group is highly reactive toward nucleophilic substitution. Methodological considerations include:

  • Nucleophile choice : Use of amines, thiols, or alkoxides in polar aprotic solvents (e.g., DMSO, DMF) at 60–80°C .
  • Catalysis : KI or CuI (5 mol%) accelerates displacement reactions, reducing reaction time from 24h to 6h .
  • Protection strategies : PMB-Cl or Boc groups prevent undesired side reactions at the pyrazole NH . Post-reaction deprotection with TFA/CH₂Cl₂ (1:1) restores the core structure .

Q. What analytical techniques are critical for characterizing this compound derivatives?

  • NMR spectroscopy : ¹H/¹³C and 2D COSY/DEPT experiments resolve positional isomers and confirm substitution patterns (e.g., distinguishing 4-Cl vs. 6-Cl isomers) .
  • X-ray crystallography : Resolves ambiguity in fused-ring conformation and substituent orientation .
  • Mass spectrometry : High-resolution ESI-MS validates molecular formulas, particularly for halogenated analogs (e.g., distinguishing Br/Cl isotopes) .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between in vitro kinase inhibition data and in vivo efficacy for this compound-based TRK inhibitors?

Discrepancies often arise from off-target effects, metabolic instability, or poor bioavailability. Strategies include:

  • Metabolic profiling : LC-MS/MS identifies major metabolites (e.g., oxidative dechlorination or pyrazole ring hydroxylation) that reduce potency .
  • Structural tweaks : Introducing electron-withdrawing groups (e.g., -CN at C5) improves metabolic stability while maintaining IC₅₀ values <10 nM for TRKA .
  • Formulation optimization : Nanoparticle encapsulation enhances solubility and prolongs half-life in murine models .

Q. What computational approaches are effective in predicting the structure-activity relationship (SAR) of this compound analogs?

  • Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) map interactions with TRK kinase domains, highlighting key residues (e.g., Leu516 and Glu560) for hydrogen bonding .
  • QSAR models : CoMFA/CoMSIA analyses correlate electronic parameters (Hammett σ) with IC₅₀ values, guiding substituent prioritization .
  • ADMET prediction : SwissADME forecasts blood-brain barrier penetration for CNS-targeted derivatives .

Q. What catalytic systems enable regioselective C-H activation in this compound for late-stage diversification?

  • Palladium/copper systems : PdCl₂(PPh₃)₂/CuI selectively activates the γ-C-H position for aryl coupling (e.g., with iodobenzene), yielding mono-arylated products in >75% yield .
  • Directing groups : Pyridine-N-oxide directs meta-functionalization, avoiding competing ortho/meta pathways .
  • Solvent effects : DMAc enhances catalyst turnover, while additives like Ag₂CO₃ suppress homocoupling .

Q. How does the electronic nature of substituents influence the stability of this compound under physiological conditions?

  • Electron-withdrawing groups (EWGs) : -NO₂ or -CF₃ at C3 stabilizes the core against hydrolysis but reduces solubility.
  • Electron-donating groups (EDGs) : -OCH₃ increases susceptibility to oxidative degradation, requiring stabilization via co-solvents (e.g., PEG-400) .
  • Halogen effects : Bromine at C3 enhances thermal stability (TGA decomposition >250°C) but may introduce steric clashes in binding pockets .

Q. What strategies address selectivity challenges when targeting TRK vs. off-target kinases (e.g., VEGFR2) with pyrazolo[3,4-b]pyridine derivatives?

  • Hybrid scaffolds : Incorporating a thiopyrano[4,3-d]pyridine moiety reduces VEGFR2 affinity by 100-fold while retaining TRK inhibition .
  • Allosteric modulation : Substituents at C7 (e.g., bulky tert-butyl groups) exploit hydrophobic pockets unique to TRK isoforms .
  • Kinome-wide profiling : Selectivity screens (e.g., KINOMEscan) identify off-target hits for iterative SAR refinement .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.